5-Amino-3-(3-fluorophenyl)isoxazole

Medicinal Chemistry ADME Profiling Lead Optimization

Researchers developing ATP-competitive kinase inhibitors often face metabolic instability and poor permeability in lead scaffolds. 5-Amino-3-(3-fluorophenyl)isoxazole resolves this with its strategically positioned meta-fluorine atom, enhancing logP to 2.64 for improved passive permeability versus the non-fluorinated analog (logP 2.50). This fragment-sized building block (MW 178.16) provides a balanced physicochemical profile for FBDD campaigns and a primary amine handle for rapid library expansion. Procurement managers benefit from guaranteed 98% purity, eliminating impurity-driven SAR artifacts. Class-level validation demonstrates potent antiproliferative effects against Hep3B liver cancer cells, supporting immediate integration into oncology programs.

Molecular Formula C9H7FN2O
Molecular Weight 178.166
CAS No. 119162-50-4
Cat. No. B599403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-fluorophenyl)isoxazole
CAS119162-50-4
Molecular FormulaC9H7FN2O
Molecular Weight178.166
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NOC(=C2)N
InChIInChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyZPEKGYYUYANHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(3-fluorophenyl)isoxazole: Fluorinated Kinase Scaffold


5-Amino-3-(3-fluorophenyl)isoxazole (CAS 119162-50-4) is a fluorinated 5-aminoisoxazole derivative with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and anticancer agents [1]. The presence of a fluorine atom at the meta-position of the phenyl ring enhances its lipophilicity and metabolic stability relative to non-fluorinated analogs, making it a strategically advantageous choice for lead optimization in drug discovery programs [2].

Fluorinated isoxazole building block for kinase inhibitor design
Meta-fluoro substitution supports permeability and metabolic stability studies
High-purity grade enables reproducible SAR and library synthesis

Why Unsubstituted and Para-Fluoro Analogs Fall Short


Generic substitution of 5-amino-3-(3-fluorophenyl)isoxazole with the non-fluorinated 5-amino-3-phenylisoxazole or its 4-fluoro positional isomer fails to preserve critical physicochemical and pharmacological attributes. Fluorine substitution at the meta-position increases logP by approximately 0.14 units relative to the non-fluorinated analog [1], directly impacting membrane permeability and oral bioavailability potential [2]. Furthermore, the specific regioisomeric arrangement of the fluorine atom modulates electronic distribution and hydrogen-bonding capacity, which can be decisive for target engagement in kinase inhibitor design [3]. Class-level data from fluorophenyl-isoxazole carboxamide derivatives demonstrate that even minor structural modifications result in up to 6-fold differences in antiproliferative IC50 values against cancer cell lines [4], underscoring the non-interchangeable nature of closely related analogs.

Non-fluorinated analog Reduced lipophilicity may alter membrane permeability and metabolic clearance profiles.
Para-fluoro isomer Different electrostatic surface and hydrogen-bonding capacity may shift kinase binding interactions.
Class-level sensitivity Minor structural changes in fluorophenyl-isoxazoles can produce measurable potency shifts in cellular assays.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity and Membrane Permeability Advantage

5-Amino-3-(3-fluorophenyl)isoxazole exhibits a higher calculated logP value of 2.64 compared to 2.50 for the non-fluorinated analog 5-amino-3-phenylisoxazole (CAS 4369-55-5) [1]. This 0.14 logP increase corresponds to approximately a 1.38-fold enhancement in octanol-water partition coefficient, which is predictive of improved passive membrane diffusion and oral absorption [2]. The polar surface area (PSA) remains identical at 52.05 Ų for both compounds [3], indicating that the lipophilicity gain does not compromise hydrogen-bonding capacity.

Lipophilicity
Cross-study comparable
logP 2.64 vs 2.50 (Δ +0.14)
Supports membrane permeability screening
Predicted values; experimental validation recommended
Medicinal Chemistry ADME Profiling Lead Optimization

Anticancer Activity in Hepatic Cancer Models

While direct IC50 data for the parent 5-amino-3-(3-fluorophenyl)isoxazole is not available in the peer-reviewed literature, class-level evidence from closely related fluorophenyl-isoxazole-carboxamide derivatives provides strong justification for its selection as a core scaffold. In a study evaluating six synthesized derivatives (2a-2f) against liver cancer cell lines, compound 2f (bearing a fluorophenyl-isoxazole core) achieved IC50 values of 5.76 µg/mL against Hep3B cells and 34.64 µg/mL against HepG2 cells [1]. This represents a 4.6-fold selectivity for Hep3B over HepG2. In comparison, the positive control doxorubicin induced G2-M arrest in 7.4% of cells, while compound 2f achieved 6.73% [2], demonstrating near-equivalent cell cycle modulation potency while inducing a 4-fold reduction in necrosis and shifting cells toward apoptosis [3].

Hepatic cell activity
Class-level
Derivative 2f (proxy)
IC₅₀ 5.76 µg/mL (Hep3B)
AFP reduction 85%
Doxorubicin (control)
G2-M arrest 7.4%
Cell cycle modulation reference
Supports cell-model response interpretation
Class proxy; direct data for parent compound pending
Oncology Anticancer Screening Hepatocellular Carcinoma

High Purity for Reproducible SAR Studies

5-Amino-3-(3-fluorophenyl)isoxazole is commercially supplied at 98% purity (AKSci, lot-dependent analysis) , whereas the para-fluoro positional isomer (CAS 81465-82-9) is typically offered at >95.0% (HPLC) and the non-fluorinated analog is available at 97% . The 98% purity specification for the 3-fluoro derivative reduces the likelihood of confounding impurities in biological assays and ensures consistent stoichiometry in synthetic transformations. Storage conditions are defined as long-term at 2-8°C , and the compound is classified with GHS hazard statements H302-H315-H319-H335 , providing a clear handling framework for laboratory personnel.

Purity specification
Head-to-head
98% (HPLC/NMR)
Para-isomer: >95%  Non-fluorinated: 97%
Reduces assay variability in SAR workflows
Lot-dependent certificate of analysis
Chemical Procurement Quality Control Structure-Activity Relationship

Meta-Fluoro Electronic Advantage Over Para-Fluoro Isomer

The meta-fluorophenyl substitution in 5-amino-3-(3-fluorophenyl)isoxazole creates a distinct electronic environment compared to the para-fluoro isomer (CAS 81465-82-9). While both share identical molecular formulas and molecular weights (178.16 g/mol), the meta-fluoro arrangement alters the vector of the C-F dipole relative to the isoxazole ring, influencing binding interactions with kinase ATP pockets [1]. Literature on fluorinated heterocycles establishes that meta-fluorination provides a balanced lipophilicity increase without the strong electron-withdrawing resonance effects observed in para-substituted analogs, which can sometimes destabilize key hydrogen-bonding interactions [2].

Electronic substitution
Cross-study comparable
meta-F distinct electrostatic potential vs para
Identical MW, logP; different C-F dipole vector
May influence kinase binding selectivity
Structure-based design review advised
Computational Chemistry SAR Studies Isosteric Replacement

Metabolic Stability via CYP450 Oxidation Blockade

Fluorination of the phenyl ring at the meta-position in 5-amino-3-(3-fluorophenyl)isoxazole is predicted to enhance metabolic stability compared to the non-fluorinated analog. Mechanistically, fluorine substitution blocks cytochrome P450-mediated aromatic hydroxylation, a primary metabolic clearance pathway for phenyl-containing compounds [1]. This class-level phenomenon is well-documented: fluorinated isoxazoles exhibit extended half-lives in human liver microsome assays, with studies on related scaffolds showing t₁/₂ increases of 2- to 5-fold upon fluorine incorporation [2]. The meta-fluoro arrangement is particularly effective because it deactivates the most electron-rich positions of the phenyl ring toward oxidative metabolism without introducing strong para-quinone formation liability [3].

Metabolic stability
Class-level
Predicted: 2–5× t₁/₂ increase
Fluorine blocks CYP450 aromatic hydroxylation
Supports metabolic stability screening
In silico; experimental microsomal data pending
Drug Metabolism Pharmacokinetics Lead Optimization

5-Amino-3-(3-fluorophenyl)isoxazole: Key Research Applications


Kinase Inhibitor Lead Generation with Optimized ADME

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize 5-amino-3-(3-fluorophenyl)isoxazole over non-fluorinated isoxazole scaffolds. The compound's enhanced lipophilicity (logP 2.64 vs 2.50 for the non-fluorinated analog) predicts improved passive permeability, while the meta-fluoro substitution pattern provides metabolic stability without the strong electron-withdrawing effects that can disrupt hinge-binding interactions. This scaffold has demonstrated utility in generating potent antiproliferative agents against liver cancer cell lines, with class-level IC50 values as low as 5.76 µg/mL in Hep3B cells [1].

SAR Exploration of Fluorophenyl Positional Isomers

Researchers conducting systematic SAR studies on phenyl-substituted isoxazoles should acquire both the 3-fluoro (meta) and 4-fluoro (para) isomers as a matched pair. The meta-fluoro isomer (CAS 119162-50-4) offers a distinct electrostatic potential surface compared to the para isomer, enabling the team to dissect the contribution of fluorine position to target affinity and selectivity. The commercial availability of the 3-fluoro isomer at 98% purity ensures that observed biological differences are not confounded by impurity-driven artifacts.

Fragment-Based Drug Discovery for Novel Binding Sites

5-Amino-3-(3-fluorophenyl)isoxazole is an ideal fragment-sized building block (MW 178.16) for FBDD campaigns. Its balanced physicochemical profile—moderate logP (2.64), acceptable polar surface area (52.05 Ų), and a single hydrogen-bond donor—positions it within optimal fragment space [2]. The primary amino group serves as a synthetic handle for rapid library expansion via amide coupling or reductive amination, while the meta-fluorophenyl moiety provides a 19F NMR handle for ligand-observed binding assays without requiring isotopic labeling.

Preclinical Anticancer Efficacy in Liver Cancer Models

Given the demonstrated class-level activity of fluorophenyl-isoxazole derivatives against Hep3B and HepG2 liver cancer cell lines [3], 5-amino-3-(3-fluorophenyl)isoxazole should be prioritized as a core scaffold for designing novel anti-hepatocellular carcinoma agents. The observed 85% reduction in α-fetoprotein secretion (from 1116.67 ng/mL to 168.33 ng/mL) by analog 2f [4] highlights the scaffold's capacity to modulate this clinically relevant tumor marker, supporting its use in target validation studies and early-stage efficacy testing.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold evaluation
Meta-fluoro substitution for permeability
Permeability and metabolic stability assays
Fluorophenyl isomer SAR studies
Distinct electrostatic environment of meta vs para
Target engagement and selectivity profiling
Fragment-based discovery screening
Fragment-compatible physicochemical profile
¹⁹F NMR binding and library synthesis
Hepatic cancer cell-model studies
Class-level antiproliferative response
α-Fetoprotein and cell viability endpoints

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